

An In-depth Technical Guide to ODN 2007: Discovery, Mechanism, and Development

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Compound of Interest

Compound Name: ODN 2007

Cat. No.: B15610976

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This technical guide provides a comprehensive overview of **ODN 2007**, a Class B CpG oligodeoxynucleotide (ODN), for researchers, scientists, and drug development professionals. It covers the discovery, mechanism of action, and preclinical development of this potent immunostimulatory agent.

Introduction to ODN 2007

ODN 2007 is a synthetic single-stranded DNA molecule characterized by the presence of unmethylated CpG dinucleotides within its sequence.^[1] These CpG motifs mimic bacterial DNA, a pathogen-associated molecular pattern (PAMP), and are recognized by the innate immune system, leading to a robust immune response.^{[1][2]} Specifically, **ODN 2007** is classified as a Class B (or Type K) CpG ODN, which is known for its strong activation of B cells and moderate stimulation of other immune cells.^[1] It has been identified as a particularly potent agonist for Toll-like receptor 9 (TLR9) in bovine, porcine, and avian species.^[1]

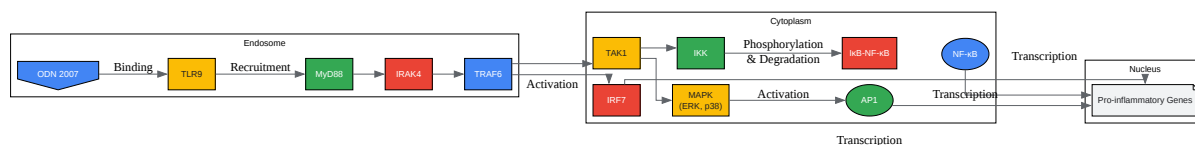
Table 1: Key Characteristics of **ODN 2007**

Characteristic	Description
Sequence	5'-TCGTCGTTGTCGTTTTGTCGTT-3'
Class	B (Type K) CpG Oligodeoxynucleotide
Backbone	Fully phosphorothioate
Primary Target	Toll-like Receptor 9 (TLR9)
Key Immunological Effects	Strong B cell activation, weak IFN- α secretion from pDCs
Species Specificity	Potent agonist for bovine, porcine, and chicken TLR9

Mechanism of Action: TLR9-Mediated Signaling

The immunostimulatory effects of **ODN 2007** are primarily mediated through the activation of TLR9, an endosomal receptor expressed by various immune cells, including B cells and plasmacytoid dendritic cells (pDCs).[2]

The signaling cascade initiated by **ODN 2007** binding to TLR9 is depicted below:



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ODN 2007 TLR9 Signaling Pathway

Upon internalization into the endosome, **ODN 2007** binds to TLR9, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK4, TRAF6, and TAK1, which ultimately results in the activation of transcription factors NF- κ B and AP-1. These transcription factors then translocate to the nucleus to induce the expression of a wide range of pro-inflammatory cytokines and chemokines.

Preclinical Development and In Vitro Efficacy

The immunostimulatory properties of **ODN 2007** have been evaluated in various in vitro and in vivo preclinical models.

In Vitro Cytokine Induction

Studies in avian cell lines have demonstrated the ability of **ODN 2007** to induce the expression of key cytokines.

Table 2: In Vitro Cytokine mRNA Upregulation by **ODN 2007** in Chicken Macrophages

Cytokine	Concentration	Incubation Time	Fold Increase (vs. Control)
IFN- γ	1 μ g/mL	3 hours	Significant increase
	5 μ g/mL	3 hours	
IFN- β	1 μ g/mL	18 hours	Significant increase
	5 μ g/mL	18 hours	
IL-1 β	5 μ g/mL	3-18 hours	Significant increase
IL-6	10 μ g/mL	0.5-12 hours	Increased

Data compiled from studies on chicken macrophage cell lines.

B Cell Activation

As a Class B CpG ODN, a hallmark of **ODN 2007** is its potent activation of B lymphocytes, leading to their proliferation and differentiation.

Table 3: B Cell Activation Markers Upregulated by Class B CpG ODNs

Marker	Function
CD69	Early activation marker
CD86	Co-stimulatory molecule for T cell activation
MHC Class II	Antigen presentation to CD4+ T cells

Activation of Downstream Signaling Pathways

ODN 2007 has been shown to activate key intracellular signaling pathways downstream of TLR9.

Table 4: Activation of Signaling Molecules by **ODN 2007** in Avian Macrophages

Pathway	Molecule	Concentration	Incubation Time	Observation
MAPK	p-ERK	10 µg/mL	0.5-12 hours	Increased phosphorylation
PI3K/Akt	p-Akt	10 µg/mL	0.5-12 hours	Increased phosphorylation

In Vivo Efficacy and Immunostimulatory Effects

The in vivo effects of **ODN 2007** have been primarily studied in livestock and avian models, highlighting its potential as a vaccine adjuvant.

Table 5: In Vivo Immunostimulatory Effects of **ODN 2007** in Livestock

Species	Route of Administration	Dose	Formulation	Observed Effects
Cattle	Subcutaneous	Not Specified	30% Emulsigen	Transient fever, increased circulating neutrophils, elevated serum haptoglobin.[3]
Sheep	Subcutaneous	Not Specified	30% Emulsigen	Transient fever, increased circulating neutrophils, elevated serum haptoglobin, increased serum 2'5'-A synthetase activity.[3]
Pigs	Intranasal	Not Specified	With PRRSV killed vaccine	Augmented systemic (IgG) and mucosal (IgA) immune responses.[4]

Preclinical and Clinical Landscape for Class B CpG ODNs in Oncology

While specific preclinical cancer efficacy data and clinical trial results for **ODN 2007** are not publicly available, extensive research has been conducted on other Class B CpG ODNs, providing valuable insights into their potential as cancer immunotherapeutics. It is important to note that the following data pertains to other Class B CpG ODNs and not **ODN 2007** itself.

Preclinical Anti-Tumor Efficacy of Class B CpG ODNs

Class B CpG ODNs have demonstrated anti-tumor activity in various preclinical cancer models, often in combination with other therapies.[5] For instance, in a murine melanoma model, the

combination of a Class B CpG ODN with cryoablation led to enhanced tumor-specific CD8+ T cell responses and improved survival.^[4]

Table 6: Representative Preclinical Efficacy of a Class B CpG ODN (not **ODN 2007**) in a Murine Melanoma Model

Treatment Group	Outcome Measure	Result
Cryoablation + Class B CpG ODN	OVA-specific CD8+ T cells	Significantly increased vs. cryoablation alone
IFN- γ -producing CD8+ T cells		Significantly increased vs. cryoablation alone
In vivo killing of target cells		Increased vs. cryoablation alone
Survival		~50% survival vs. ~10% with cryoablation alone

Data is representative of studies using Class B CpG ODNs in preclinical cancer models and should not be directly attributed to **ODN 2007**.

Clinical Trials of Class B CpG ODNs in Oncology

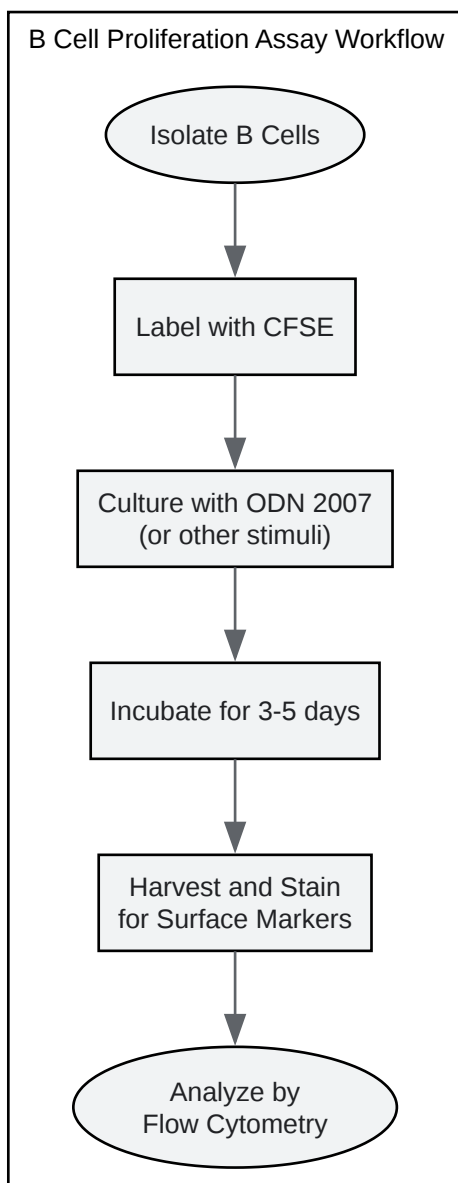
Several Class B CpG ODNs have advanced into clinical trials for various cancers, often in combination with monoclonal antibodies or checkpoint inhibitors.^{[2][6]} These trials have generally shown that Class B CpG ODNs are well-tolerated and can induce systemic immune activation.^[6] For example, a phase II study of the Class B CpG ODN PF-03512676 in combination with trastuzumab for metastatic HER2+ breast cancer demonstrated the safety and potential for disease stabilization.^[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of **ODN 2007** and other CpG ODNs.

B Cell Proliferation Assay (CFSE-based)

This protocol outlines a method for assessing B cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.



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B Cell Proliferation Assay Workflow

Methodology:

- B Cell Isolation: Isolate B cells from peripheral blood mononuclear cells (PBMCs) or spleen using negative selection magnetic beads.

- **CFSE Staining:** Resuspend B cells at $1-10 \times 10^6$ cells/mL in pre-warmed PBS containing 0.1% BSA. Add CFSE to a final concentration of 1-5 μ M and incubate for 10 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
- **Cell Culture:** Plate CFSE-labeled B cells in a 96-well plate at a density of $1-2 \times 10^5$ cells/well. Add **ODN 2007** at various concentrations (e.g., 0.1, 1, 10 μ g/mL). Include appropriate controls (unstimulated, positive control like LPS).
- **Incubation:** Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
- **Flow Cytometry Analysis:** Harvest the cells and stain with fluorescently labeled antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86). Analyze the cells by flow cytometry, gating on the B cell population and examining the dilution of CFSE fluorescence as an indicator of cell division.

Western Blot for ERK and Akt Phosphorylation

This protocol describes the detection of phosphorylated ERK and Akt in macrophages following stimulation with **ODN 2007**.

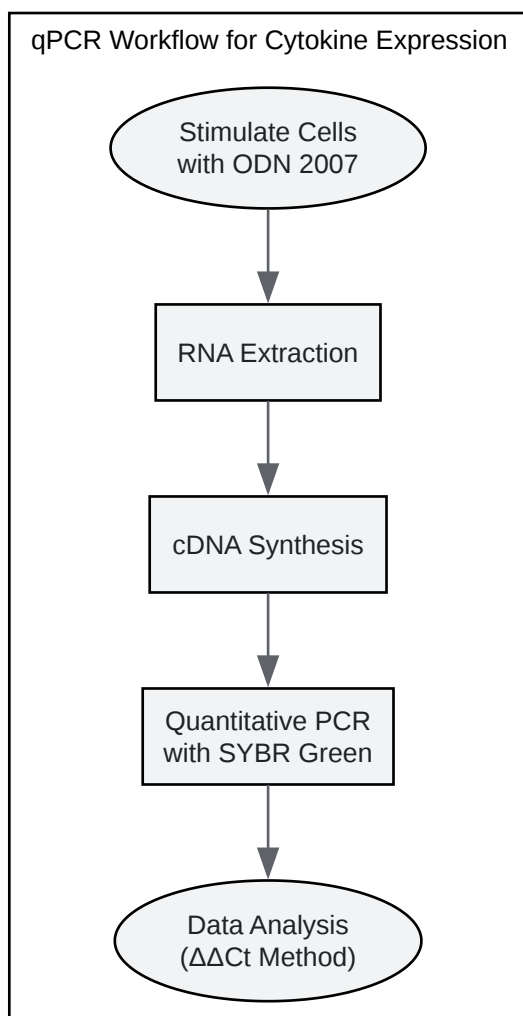
Methodology:

- **Cell Culture and Stimulation:** Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) and starve them of serum for 4-6 hours. Stimulate the cells with **ODN 2007** (e.g., 10 μ g/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (20-40 μ g) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for phospho-ERK (Thr202/Tyr204) and phospho-Akt (Ser473) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with antibodies against total ERK and total Akt as loading controls.

Quantitative PCR (qPCR) for Cytokine mRNA Expression

This protocol details the quantification of cytokine mRNA levels in avian cells after **ODN 2007** stimulation.



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qPCR Workflow for Cytokine Expression

Methodology:

- Cell Stimulation: Culture avian macrophages or other relevant cell types and stimulate with **ODN 2007** at desired concentrations and for various time points.
- RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

- qPCR:
 - Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target cytokine genes (e.g., IFN- γ , IL-1 β) and a housekeeping gene (e.g., GAPDH, β -actin), and the cDNA template.
 - Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
- Data Analysis: Calculate the relative expression of the target genes using the $\Delta\Delta C_t$ method, normalizing to the expression of the housekeeping gene.

Conclusion

ODN 2007 is a potent Class B CpG ODN with well-characterized immunostimulatory properties, particularly in bovine, porcine, and avian species. Its ability to activate TLR9 and induce a Th1-biased immune response makes it a promising candidate for use as a vaccine adjuvant. While its direct application in oncology is less explored, the broader clinical development of other Class B CpG ODNs suggests a potential role for this class of molecules in cancer immunotherapy. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological activities and therapeutic potential of **ODN 2007**.

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